Pore Architecture Control in Cyclotrimerization-Derived Porous Polymers: 1,4-DAB vs. 4,4'-Diacetylbiphenyl
In the synthesis of porous polymers via cyclotrimerization, the choice between 1,4-diacetylbenzene (1,4-DAB) and the larger monomer 4,4'-diacetylbiphenyl (DABP) directly dictates the resulting pore architecture. Copolymers incorporating 1,4-DAB predominantly yield microporous materials, whereas polymers derived from DABP can be tuned to create a hierarchical structure containing micro-, meso-, and macropores [1]. The quantitative impact of this morphological difference is reflected in the achievable BET surface areas, which can reach up to 720 m²/g for these copolymer systems [1].
| Evidence Dimension | Pore morphology and hierarchy |
|---|---|
| Target Compound Data | Predominantly microporous when used as a co-monomer [1]. |
| Comparator Or Baseline | 4,4'-Diacetylbiphenyl (DABP) yields a tunable, hierarchical pore structure with micro-, meso-, and macropores [1]. |
| Quantified Difference | Not applicable (Qualitative difference in pore type) |
| Conditions | Cyclotrimerization in molten p-toluenesulfonic acid. |
Why This Matters
This difference allows researchers to select a monomer based on the desired pore hierarchy: 1,4-DAB for high-density microporous networks and DABP for more complex, multi-level pore structures.
- [1] Rose, M., et al. (2014). Tailoring pore structure and properties of functionalized porous polymers by cyclotrimerization. Chemical Communications, 50(60), 8161-8163. https://doi.org/10.1039/C4CC03201F View Source
